N-(2-chlorophenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide
Overview
Description
N-(2-chlorophenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and pyrimidine groups. One common method involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity . The reaction conditions often include the use of solvents like piperazine and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and eco-friendly reagents. For example, the use of visible-light-promoted decarboxylative annulation protocols can provide efficient synthesis under mild conditions . These methods are advantageous for large-scale production due to their operational simplicity and high yields.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
Uniqueness
N-(2-chlorophenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O/c1-3-20-17-21-13(2)12-16(23-17)24-8-10-25(11-9-24)18(26)22-15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3,(H,22,26)(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAFMXSNQCVQRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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